3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and an octyl chain in its structure suggests that it may have unique physicochemical properties and biological activities.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrazole in the presence of a base can form the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation with octylamine under reflux conditions can yield the desired compound .
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent CDK2 inhibitory activity.
Pyrimido[4,5-d]pyrimidine: Shows diverse biological activities, including antiproliferative and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties.
Properties
Molecular Formula |
C22H29ClN4 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-octylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H29ClN4/c1-4-5-6-7-8-9-14-24-20-15-16(2)25-22-21(17(3)26-27(20)22)18-10-12-19(23)13-11-18/h10-13,15,24H,4-9,14H2,1-3H3 |
InChI Key |
NMTRUIWIWVRJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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